molecular formula C6H6ClNO2 B2927456 Methyl 5-chloro-1H-pyrrole-2-carboxylate CAS No. 1757-31-9

Methyl 5-chloro-1H-pyrrole-2-carboxylate

Cat. No. B2927456
CAS RN: 1757-31-9
M. Wt: 159.57
InChI Key: YXDKRRSLSSBHFH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 . It is also known by other names such as 5-chloro-1H-Pyrrole-2-carboxylic acid methyl ester .


Synthesis Analysis

The synthesis of pyrrole derivatives, including Methyl 5-chloro-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of Methyl 5-chloro-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with a chlorine atom at the 5-position and a carboxylate group at the 2-position . The InChI code for this compound is 1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-chloro-1H-pyrrole-2-carboxylate is a solid compound that should be stored in an inert atmosphere at 2-8°C . .

Scientific Research Applications

Flavor and Fragrance Industry

Methyl 5-chloro-1H-pyrrole-2-carboxylate: is used in the synthesis of pyrrole esters, which are compounds with aromatic organoleptic qualities. These esters are utilized for their sweet and acidic aromas in the flavor and fragrance industry . The enzymatic synthesis of these esters offers a more environmentally friendly and efficient method compared to traditional chemical synthesis.

Pharmaceutical Applications

Pyrrole derivatives, including those synthesized from Methyl 5-chloro-1H-pyrrole-2-carboxylate , are known for their diverse biological activities. They serve as key scaffolds in medicinal chemistry for the development of drugs with antipsychotic, antibacterial, antifungal, and anticancer properties . The pyrrole subunit is particularly significant in creating compounds that inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is used to create heteroaryl esters, which are essential for constructing a variety of functionalized products. These products have applications across different sectors, including pharmaceuticals and materials science .

Thermal Stability Research

The thermal stability of pyrrole esters derived from Methyl 5-chloro-1H-pyrrole-2-carboxylate is a subject of scientific research. Techniques like Py–GC/MS, TG, and DSC are used to study their degradation processes, which is crucial for applications that require high-temperature resistance .

Biocatalysis

The compound is used in biocatalytic processes to produce flavor esters. Enzymes like lipases and esterases catalyze these reactions, which are preferred for their selectivity, specificity, and ability to produce purer products under mild conditions .

Chemical Intermediates

In the chemical industry, Methyl 5-chloro-1H-pyrrole-2-carboxylate is used as an intermediate for the synthesis of various organic compounds. Its role as an intermediate is crucial for the development of new materials and chemicals .

Safety And Hazards

The safety data sheet for Methyl 5-chloro-1H-pyrrole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

methyl 5-chloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDKRRSLSSBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1H-pyrrole-2-carboxylate

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